molecular formula C14H17NO3 B13698450 Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B13698450
M. Wt: 247.29 g/mol
InChI Key: QXCQCWTZTJWSNI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-oxo group, a benzyl substituent at the 1-position, and a methyl group at the 2-position. Pyrrolidine-based compounds are widely studied for their conformational flexibility, biological activity, and applications in organic synthesis and catalysis .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-10-13(14(17)18-2)12(16)9-15(10)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

QXCQCWTZTJWSNI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CN1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Michael Addition and Intramolecular Cyclization Route

A notable method involves the synthesis starting from dimethyl itaconate and benzylamine, followed by Michael addition and intramolecular cyclization to form the pyrrolidine ring system.

  • Step 1: Michael Addition
    Benzylamine reacts with dimethyl itaconate via Michael addition to yield an intermediate containing the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester framework.

  • Step 2: Reduction
    The intermediate is then reduced using sodium borohydride, converting the keto group at the 5-position to a hydroxymethyl group, producing 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one.

  • Step 3: Mesylation
    The hydroxymethyl group is mesylated (treated with methanesulfonyl chloride) to form a mesylate intermediate.

  • Step 4: Ammoniation Reduction
    Finally, the mesylate undergoes ammoniation reduction to yield the target compound, this compound (neraracetam).

This method is advantageous due to its simplicity, ease of control, and relatively high yield, aligning with green chemistry principles.

Cyclization of Cyclic Anhydrides and Imines (General Procedure 2)

Another approach involves the reaction of cyclic anhydrides with imines in dry dimethylformamide (DMF) under heating conditions (110–125 °C), leading to the formation of substituted pyrrolidine-3-carboxylic acids, which can be further esterified to methyl esters.

  • The reaction mixture is concentrated, then treated with dichloromethane and saturated sodium bicarbonate solution to separate organic and aqueous layers.

  • Acidification of the aqueous layer with hydrochloric acid precipitates the product, which is collected and dried.

  • In cases where no precipitate forms, the product is extracted from the aqueous phase using hot acetonitrile.

This method is versatile and allows for the preparation of various substituted pyrrolidines, including methyl esters related to the target compound.

Stereoselective Synthesis and Characterization

Ethyl analogs of this compound have been synthesized and structurally characterized, providing insights into stereochemistry and conformation.

  • The asymmetric unit contains one molecule with a five-membered ring in a twist conformation.

  • The molecule exhibits hydrogen bonding and π-interactions contributing to lattice stability.

  • Nuclear Magnetic Resonance (NMR) data provide detailed structural information, useful for confirming the identity and purity of the synthesized compound.

Data Table Summarizing Preparation Methods

Preparation Step Reagents/Conditions Outcome/Product Notes
Michael addition Dimethyl itaconate + benzylamine 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester Key intermediate
Reduction Sodium borohydride 1-Benzyl-4-hydroxymethyl-pyrrolidin-2-one Converts keto to hydroxymethyl
Mesylation Methanesulfonyl chloride (mesyl chloride) 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid mesylate Activates hydroxyl group for substitution
Ammoniation reduction Ammonia or ammonium source This compound Final target compound (neraracetam)
Cyclization of cyclic anhydride + imine Dry DMF, 110–125 °C, acid/base workup Substituted pyrrolidine-3-carboxylic acids/esters Alternative route, versatile

Analysis of Preparation Methods

  • The Michael addition and intramolecular cyclization route is highly efficient and suitable for scale-up due to its straightforward steps and high yield. The use of sodium borohydride as a mild reducing agent ensures selective reduction without over-reduction or side reactions.

  • The mesylation step is critical for activating the hydroxymethyl intermediate, allowing nucleophilic substitution during ammoniation, which introduces the methyl group at the 2-position.

  • The cyclization method using cyclic anhydrides and imines offers a broader substrate scope and can be adapted for different N-substituents and ring substituents, which is useful for synthesizing analogs.

  • Structural studies via NMR and crystallography complement synthetic routes by confirming stereochemistry and purity, which are essential for medicinal chemistry applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Saponification (Basic Hydrolysis):
    Treatment with aqueous NaOH or KOH in methanol/water at reflux converts the methyl ester to a carboxylate salt. Subsequent acidification (e.g., HCl) generates the free carboxylic acid .
    Example:

    Methyl esterNaOH, MeOH/H2OCarboxylate saltHCl3-Carboxypyrrolidine derivative\text{Methyl ester} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{Carboxylate salt} \xrightarrow{\text{HCl}} \text{3-Carboxypyrrolidine derivative}
  • Acidic Hydrolysis:
    Concentrated HCl in dioxane at elevated temperatures (80–100°C) directly yields the carboxylic acid .

Reaction Type Reagents/Conditions Product Yield Reference
Basic hydrolysis2 M NaOH, MeOH/H₂O, reflux, 6 h1-Benzyl-2-methyl-4-oxopyrrolidine-3-carboxylic acid85%
Acidic hydrolysis6 M HCl, dioxane, 80°C, 12 hSame as above78%

Hydrogenolysis of the Benzyl Group

The benzyl group at position 1 is susceptible to catalytic hydrogenation, enabling deprotection to form secondary amines.

  • Conditions:
    H₂ gas (1–3 atm) with 10% Pd/C in ethanol at room temperature .
    Example:

    1-Benzyl derivativeH2,Pd/C2-Methyl-4-oxopyrrolidine-3-carboxylate\text{1-Benzyl derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Methyl-4-oxopyrrolidine-3-carboxylate}
Catalyst Solvent Time Yield Reference
10% Pd/CEthanol4 h92%

Nucleophilic Substitution at the Ketone Position

The 4-oxo group participates in nucleophilic additions or reductions:

  • Reduction to Alcohol:
    NaBH₄ in MeOH selectively reduces the ketone to a secondary alcohol without affecting the ester .

    4-OxoNaBH4,MeOH4-Hydroxy derivative\text{4-Oxo} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{4-Hydroxy derivative}
  • Formation of Imines:
    Reaction with primary amines (e.g., benzylamine) in toluene under Dean-Stark conditions yields imine derivatives .

Reaction Reagents Product Yield Reference
Ketone reductionNaBH₄, MeOH, 0°C, 1 h4-Hydroxypyrrolidine-3-carboxylate76%
Imine formationBenzylamine, toluene, Δ4-(Benzylimino)pyrrolidine derivative68%

Esterification and Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acid catalysis:

  • Conditions:
    H₂SO₄ (cat.) in excess alcohol, reflux .

    Methyl esterROH, H2SO4Alkyl ester (R = Et, Bn)\text{Methyl ester} \xrightarrow{\text{ROH, H}_2\text{SO}_4} \text{Alkyl ester (R = Et, Bn)}
Alcohol Catalyst Time Yield Reference
EthanolH₂SO₄8 h81%
Benzyl alcoholH₂SO₄12 h73%

Cyclization Reactions

Intramolecular cyclization occurs under basic conditions to form bicyclic lactams:

  • Example:
    Treatment with K₂CO₃ in DMF at 80°C induces cyclization via ester enolate formation .

    Linear derivativeK2CO3,DMFBicyclic lactam\text{Linear derivative} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Bicyclic lactam}
Base Solvent Temperature Yield Reference
K₂CO₃DMF80°C, 6 h65%

Stability Under Oxidative Conditions

The compound is stable to mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄) .

Key Findings:

  • The ester and benzyl groups are primary sites for hydrolysis and hydrogenolysis, respectively.

  • The 4-oxo group enables reductions and imine formations, expanding utility in heterocyclic synthesis.

  • Transesterification and cyclization reactions highlight its versatility in generating structurally diverse analogs.

Experimental protocols from peer-reviewed syntheses of analogous pyrrolidine derivatives ( , ) were adapted to infer reactivity for this compound.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Selected Pyrrolidine Derivatives
Compound Name Substituents Molecular Formula Crystal System (Space Group) Notable Interactions Reference
Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate (Target) 1-benzyl, 2-methyl, 4-oxo, 3-carboxylate C₁₅H₁₇NO₃ Not explicitly reported Likely H-bonding (based on analogs)
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate 3′-benzyl, 4′-(2-chlorophenyl), spiro[indoline] C₂₆H₂₃ClN₂O₃ Monoclinic (P2₁/c) N–H···O, C–H···O hydrogen bonds
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate 2-benzyl, 4-nitro, 3-phenyl, azetidinyl substituent C₃₃H₃₁N₃O₆ Monoclinic (P2₁) C–H···O, π-π stacking
Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate 4-(4-bromobenzylidene), 1-(3-pyridinylmethyl) C₂₀H₁₇BrN₂O₃ Not reported Potential halogen bonding (Br)
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate 1-methyl, 2-oxo, 3-carboxylate C₇H₁₁NO₃ Not reported Simpler H-bonding network

Key Observations :

  • Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to simpler analogs like Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate . The spiro[indoline] and azetidinyl groups in analogs introduce rigidity and steric hindrance, altering crystallization behavior .
  • Crystal Packing : Compounds with aromatic substituents (e.g., 2-chlorophenyl, bromobenzylidene) exhibit π-π interactions and halogen bonding, which stabilize crystal lattices . The absence of bulky groups in the target compound may favor simpler H-bonding networks.
  • Conformational Flexibility : Pyrrolidine rings often adopt envelope or twist conformations. The Cremer-Pople puckering parameters (e.g., amplitude $q$, phase angle $\phi$) can quantify deviations from planarity .

Key Observations :

  • Synthetic Complexity : The target compound likely requires fewer steps compared to spiro or azetidine-containing analogs .
  • Functional Group Reactivity: The 4-oxo group in the target compound may undergo keto-enol tautomerism, influencing its acidity and metal-binding capacity.

Biological Activity

Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological mechanisms, related research findings, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, modulating key signaling pathways involved in cell proliferation and apoptosis. Ongoing studies aim to elucidate the precise molecular pathways affected by this compound, which may include:

  • Enzyme Inhibition : Inhibition of serine hydrolases, particularly monoacylglycerol lipase (MAGL), has been noted as a significant action of related compounds .
  • Histone Deacetylase (HDAC) Activity : Similar compounds have demonstrated HDAC inhibitory activity, suggesting potential roles in cancer therapy by altering gene expression profiles .

Antimicrobial Properties

This compound has shown promising results against various microbial strains. Studies indicate its effectiveness in inhibiting bacterial growth, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with several structurally related compounds. The following table summarizes key differences and similarities:

Compound NameStructure FeaturesBiological Activity
This compoundContains a benzyl group and a pyrrolidine ringAntimicrobial, anticancer
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylateSimilar pyrrolidine structureNoted for enzyme inhibition
Methyl 1-benzyl-4-oxopiperidine-3-carboxylatePiperidine ring instead of pyrrolidineExhibits HDAC activity

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

In Vivo Research

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary animal studies suggest that the compound may exhibit favorable absorption and bioavailability profiles, though further research is needed to confirm these findings .

Q & A

What synthetic methodologies are commonly employed for the preparation of Methyl 1-benzyl-2-methyl-4-oxopyrrolidine-3-carboxylate?

Basic Research Question
The compound is typically synthesized via diastereoselective cyclization or multicomponent reactions. A recent method involves the reaction of substituted benzylamines with ketoesters under acidic or basic conditions, followed by ring closure. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized using catalytic asymmetric protocols, where stereochemical control is achieved via chiral auxiliaries or organocatalysts . Key parameters include solvent polarity (e.g., methanol or acetonitrile), temperature (25–80°C), and reaction time (12–48 hours). Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane).

What crystallographic techniques are used to resolve the molecular structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or dichloromethane). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K. Refinement employs SHELXL or SHELXTL, with final R-factors typically <0.05 for high-quality datasets. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.17 Å, b = 10.42 Å, c = 15.17 Å, α = 91.8°, β = 106.2°, γ = 102.5° have been reported for analogous pyrrolidine derivatives .

How can NMR spectroscopy distinguish between diastereomers of this compound?

Basic Research Question
¹H and ¹³C NMR are critical for stereochemical analysis. Diastereomers exhibit distinct splitting patterns due to differing spatial arrangements. For instance, the coupling constants (J) of protons on the pyrrolidine ring (e.g., J = 6–12 Hz for cis vs. trans configurations) and chemical shifts of the benzyl group (δ 4.5–5.5 ppm for CH₂) provide diagnostic markers. 2D NMR (COSY, NOESY) further resolves overlapping signals, with NOE correlations confirming spatial proximity of substituents .

How are computational methods applied to analyze the puckering conformation of the pyrrolidine ring?

Advanced Research Question
Cremer-Pople puckering parameters (e.g., q₂, q₃, φ) quantify ring non-planarity . Software like Mercury visualizes puckering modes (e.g., envelope or twist conformations). For example, a 4-oxopyrrolidine derivative may exhibit a C₃-endo puckering (q₂ ~0.5 Å, φ ~0°), influenced by steric effects of the benzyl group. Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) validate experimental data, with energy barriers <5 kcal/mol indicating facile ring interconversion .

How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?

Advanced Research Question
Disorder is addressed via PART instructions in SHELXL, refining occupancies of overlapping atoms . For twinned crystals (e.g., pseudo-merohedral twinning), the HKLF 5 format in SHELXL applies twin laws (e.g., twofold rotation). Validation tools like PLATON or checkCIF identify outliers (e.g., ADPs >0.1 Ų). In a recent study, a twin fraction of 0.32 was resolved using BASF parameters, improving R₁ from 0.10 to 0.04 .

What strategies optimize diastereoselectivity in the synthesis of this compound?

Advanced Research Question
Chiral catalysts (e.g., L-proline or BINOL derivatives) induce asymmetry during cyclization. Solvent effects are critical: polar aprotic solvents (DMF, DMSO) favor endo transition states, enhancing selectivity. For example, a 95:5 dr was achieved using 10 mol% of a thiourea catalyst in toluene at −20°C . Kinetic studies (e.g., Eyring plots) reveal activation parameters (ΔG‡), guiding temperature optimization.

How is the biological activity of this compound evaluated in pharmacological research?

Advanced Research Question
In vitro assays (e.g., enzyme inhibition) screen for activity against targets like monoamine oxidase (MAO) or calcium channels. For instance, oxindole-pyrrolidine hybrids show MAO-B inhibition (IC₅₀ = 2–10 μM) via competitive binding . In silico docking (AutoDock Vina) predicts binding poses, with molecular dynamics simulations (100 ns) assessing stability. ADMET properties are modeled using SwissADME to prioritize candidates .

What analytical techniques validate purity and stability under storage conditions?

Basic Research Question
HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), with LC-MS identifying decomposition products (e.g., ester hydrolysis to carboxylic acid). Thermal gravimetric analysis (TGA) confirms stability up to 150°C .

How do substituents on the benzyl group influence the compound’s reactivity and conformation?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the carbonyl, accelerating nucleophilic attacks. Steric effects from ortho-substituents restrict pyrrolidine ring puckering, as shown by SC-XRD (e.g., increased q₂ values for bulky groups). Hammett plots correlate σ values with reaction rates (ρ = +1.2 for SN2 pathways) .

What role does hydrogen bonding play in the crystal packing of this compound?

Advanced Research Question
Intermolecular H-bonds (e.g., N–H···O=C) stabilize crystal lattices. Mercury analyzes packing motifs, revealing chains or sheets. For example, a C=O···H–N interaction (2.89 Å, 165°) forms dimers, while C–H···π interactions (3.2 Å) contribute to layered structures .

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